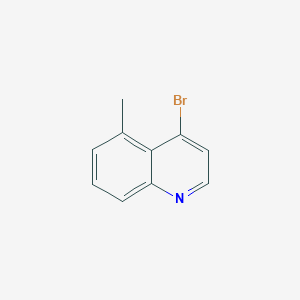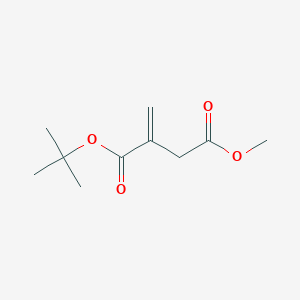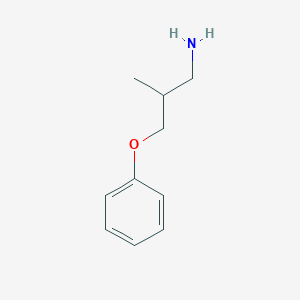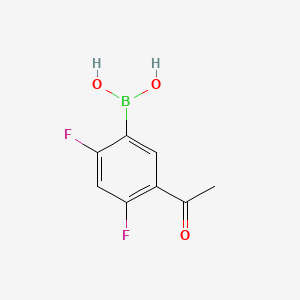
4-(((Benzyloxy)carbonyl)amino)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((Benzyloxy)carbonyl)amino)piperidine-4-carboxylic acid is a complex organic compound with a molecular formula of C19H26N2O6. It is characterized by the presence of a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Benzyloxy)carbonyl)amino)piperidine-4-carboxylic acid typically involves the following steps:
Protection of the amine group: The piperidine ring is first protected by introducing a benzyloxycarbonyl (Cbz) group.
Formation of the carboxylic acid: The protected piperidine is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position.
Deprotection: Finally, the protecting group is removed to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((Benzyloxy)carbonyl)amino)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzyloxycarbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(((Benzyloxy)carbonyl)amino)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(((Benzyloxy)carbonyl)amino)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-aminopiperidine-4-carboxylic acid: Similar in structure but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid: Contains both Boc and fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
4-Formyl-N-Cbz-piperidine: Similar structure with a formyl group instead of a carboxylic acid group.
Uniqueness
4-(((Benzyloxy)carbonyl)amino)piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H18N2O4 |
|---|---|
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
4-(phenylmethoxycarbonylamino)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H18N2O4/c17-12(18)14(6-8-15-9-7-14)16-13(19)20-10-11-4-2-1-3-5-11/h1-5,15H,6-10H2,(H,16,19)(H,17,18) |
InChI-Schlüssel |
SROBJXVWZFGRMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B13463687.png)
![1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane](/img/structure/B13463693.png)



![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine](/img/structure/B13463719.png)

![[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, Mixture of diastereomers](/img/structure/B13463739.png)


![Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride](/img/structure/B13463756.png)
![N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13463758.png)
![(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13463760.png)

